molecular formula C23H22ClNO4 B11399004 12-chloro-3-(2-methoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

12-chloro-3-(2-methoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B11399004
M. Wt: 411.9 g/mol
InChI Key: WQSDPCMVSOZWOR-UHFFFAOYSA-N
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Description

12-chloro-3-(2-methoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

The synthesis of 12-chloro-3-(2-methoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the chloro and methoxybenzyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

12-chloro-3-(2-methoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 12-chloro-3-(2-methoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological processes affected by the compound. The pathways involved can vary depending on the specific application and the biological system being studied .

Properties

Molecular Formula

C23H22ClNO4

Molecular Weight

411.9 g/mol

IUPAC Name

12-chloro-3-[(2-methoxyphenyl)methyl]-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C23H22ClNO4/c1-27-20-9-5-2-6-14(20)11-25-12-18-21-17(10-19(24)22(18)28-13-25)15-7-3-4-8-16(15)23(26)29-21/h2,5-6,9-10H,3-4,7-8,11-13H2,1H3

InChI Key

WQSDPCMVSOZWOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CC3=C4C(=CC(=C3OC2)Cl)C5=C(CCCC5)C(=O)O4

Origin of Product

United States

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